molecular formula C12H7ClF3N3OS B5890968 (E)-3-(2-CHLOROPHENYL)-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE

(E)-3-(2-CHLOROPHENYL)-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE

Cat. No.: B5890968
M. Wt: 333.72 g/mol
InChI Key: BJUYGNSHCDJMAV-AATRIKPKSA-N
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Description

(E)-3-(2-CHLOROPHENYL)-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE is a synthetic organic compound that features a chlorophenyl group, a trifluoromethyl-substituted thiadiazole ring, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-CHLOROPHENYL)-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as flow microreactor systems can be employed to improve efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-CHLOROPHENYL)-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propenamide moiety.

    Reduction: Reduction reactions can occur at the thiadiazole ring or the propenamide moiety.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the propenamide moiety, while substitution reactions can produce various substituted chlorophenyl derivatives.

Scientific Research Applications

(E)-3-(2-CHLOROPHENYL)-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-(2-CHLOROPHENYL)-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and thiadiazole ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2-BROMOPHENYL)-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

    (E)-3-(2-FLUOROPHENYL)-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.

Uniqueness

(E)-3-(2-CHLOROPHENYL)-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity compared to its analogs. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3N3OS/c13-8-4-2-1-3-7(8)5-6-9(20)17-11-19-18-10(21-11)12(14,15)16/h1-6H,(H,17,19,20)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUYGNSHCDJMAV-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=NN=C(S2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=NN=C(S2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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